Calcifediol-d6 (monohydrate)

Description

Overview of Isotope-Labeled Vitamin D Analogues as Research Probes

Isotope-labeled vitamin D analogues have emerged as essential research probes for elucidating the intricate metabolism and function of vitamin D. nih.gov These labeled compounds, including deuterated versions of vitamin D metabolites, serve as internal standards in quantitative assays, enabling precise measurement of endogenous vitamin D levels in biological samples. chemicalbook.commdpi.com The use of stable isotope-labeled internal standards is particularly critical for mass spectrometry-based methods, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable results. nih.govsigmaaldrich.com

Beyond quantitative analysis, these analogues are employed to investigate the metabolic pathways of vitamin D. By introducing a labeled precursor into a biological system, researchers can track its conversion into various metabolites, providing insights into the enzymatic processes involved. nih.govthermofisher.com This has been instrumental in identifying and characterizing novel vitamin D metabolites.

Rationale for Deuteration at C-26,27 Positions in Calcifediol-d6 (monohydrate)

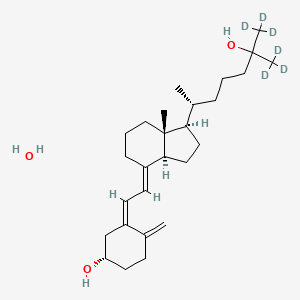

Calcifediol-d6 is a deuterated form of calcifediol (B1668214) where six hydrogen atoms on the C-26 and C-27 positions of the side chain have been replaced with deuterium (B1214612) atoms. chemicalbook.comsigmaaldrich.com The choice of these specific positions for deuteration is strategic. The side chain of vitamin D is known to be a site of significant metabolic activity. mdpi.com Placing the deuterium label at the C-26 and C-27 positions ensures that the label is retained through the initial key metabolic steps, such as the conversion of calcifediol to calcitriol (B1668218).

However, it's also recognized that metabolism can occur on the side chain, potentially leading to the loss of the label. iiarjournals.org This has led to the development of alternative labeling strategies, including labeling on the A-ring or the CD-ring system, to provide more stable tracers for certain metabolic studies. mdpi.comiiarjournals.org The synthesis of these deuterated compounds often involves reacting a suitable precursor with a deuterated reagent, such as a deuterated Grignard reagent (CD₃MgBr), to introduce the deuterium atoms at the desired positions. mdpi.comnih.gov

Historical Context of Isotope-Labeled Steroid Use in Metabolism Studies

The use of isotope-labeled steroids in metabolic research has a long history, initially relying on radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). mssm.edu These early studies were pivotal in mapping the fundamental pathways of steroid hormone biosynthesis and metabolism. nih.gov The introduction of doubly labeled experiments, using both ³H and ¹⁴C, allowed for more sophisticated investigations into metabolic patterns. mssm.edu

However, the use of radioactive isotopes presented safety concerns. The advent of stable isotope labeling, coupled with advancements in mass spectrometry, provided a safer and equally powerful alternative. thermofisher.com This shift has enabled more extensive research, including studies in human subjects, to investigate various aspects of steroid metabolism, from understanding disease mechanisms to developing new diagnostic tools. metsol.com The use of stable isotope-labeled steroids as internal standards in mass spectrometry-based assays has become the gold standard for accurate quantification of steroid hormones in clinical and research settings. sigmaaldrich.com

Chemical and Physical Properties of Calcifediol-d6 (monohydrate)

| Property | Value | Source |

| Chemical Formula | C27H40D6O3 | glpbio.com |

| Molecular Weight | 424.69 g/mol | glpbio.com |

| CAS Number | 2483831-70-3 | glpbio.com |

| Appearance | White to off-white solid/powder | chemicalbook.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Synthesis and Manufacturing of Calcifediol-d6 (monohydrate)

The synthesis of Calcifediol-d6 (monohydrate) is a multi-step process that often starts from readily available steroid precursors. A common strategy involves the introduction of deuterium atoms at the C-26 and C-27 positions of the side chain. This is typically achieved by reacting an appropriate ester intermediate with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). mdpi.comnih.gov

More convergent synthetic strategies have also been developed, which involve the separate synthesis of the A-ring and the CD-ring with the side chain, followed by their coupling. iiarjournals.orgnih.gov This approach offers greater flexibility and allows for the introduction of isotopic labels at various positions within the molecule. For instance, deuterium atoms can be incorporated into the A-ring, providing a stable label that is less susceptible to metabolic loss. mdpi.com The final product is then purified to ensure high chemical and isotopic purity. sigmaaldrich.com

Applications in Biochemical Research

Calcifediol-d6 (monohydrate) plays a crucial role in various areas of biochemical and clinical research.

Use as an Internal Standard in Mass Spectrometry

One of the primary applications of Calcifediol-d6 (monohydrate) is as an internal standard for the quantification of calcifediol (25-hydroxyvitamin D3) in biological samples by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemicalbook.commdpi.comsigmaaldrich.com The measurement of serum calcifediol is the standard method for assessing an individual's vitamin D status. wikipedia.org By adding a known amount of Calcifediol-d6 to the sample, researchers can accurately determine the concentration of the unlabeled endogenous calcifediol, correcting for any loss during sample preparation or fluctuations in instrument response. chemicalbook.comsigmaaldrich.com This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for vitamin D metabolite analysis due to its high accuracy and precision.

Role in Pharmacokinetic Studies

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. ontosight.ai Isotope-labeled compounds like Calcifediol-d6 are invaluable tools in these studies. medchemexpress.com By administering the labeled compound, researchers can track its fate and the appearance of its metabolites over time. This provides crucial information about the compound's half-life, bioavailability, and metabolic pathways. nih.gov Such studies have demonstrated that calcifediol is more potent and has a more predictable dose-response compared to cholecalciferol (vitamin D3). nih.govflynnforum.comnih.gov

Application in Elucidating Metabolic Pathways

Understanding the metabolic pathways of vitamin D is essential for comprehending its physiological functions. Deuterated vitamin D analogues, including Calcifediol-d6, are used to trace these pathways. nih.gov When introduced into a biological system, the labeled compound follows the same metabolic routes as its unlabeled counterpart. By analyzing the resulting labeled metabolites using mass spectrometry, researchers can identify new metabolites and gain a deeper understanding of the enzymes and regulatory mechanisms involved in vitamin D metabolism. nih.govmdpi.com

Utility in the Development and Validation of Vitamin D Assays

The development of accurate and reliable assays for measuring vitamin D levels is crucial for both clinical diagnostics and research. Calcifediol-d6 (monohydrate) serves as a critical reference material in the development and validation of these assays. chemicalbook.comiiarjournals.org It is used to create calibrators and quality control materials, ensuring the accuracy and consistency of the measurements. chemicalbook.com The availability of a well-characterized, isotopically labeled standard like Calcifediol-d6 is fundamental to achieving standardization and comparability of results across different laboratories and analytical platforms.

Properties

Molecular Formula |

C27H46O3 |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |

InChI |

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3; |

InChI Key |

WRLFSJXJGJBFJQ-UQNRKMJUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O.O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |

Origin of Product |

United States |

Synthetic Methodologies for Calcifediol D6 Monohydrate

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule like Calcifediol (B1668214) is a deliberate process aimed at creating a stable, non-radioactive labeled compound. The strategies employed must ensure that the deuterium is placed at specific, metabolically stable positions and that the final product has a high degree of isotopic purity.

Stereoselective Deuteration Techniques

The biological activity of vitamin D analogs is highly dependent on their specific three-dimensional structure. Therefore, any synthetic step, including the introduction of deuterium, must proceed with high stereocontrol.

Stereoselective deuteration can be achieved through several methods applicable to steroid synthesis. For instance, the reduction of a ketone can be performed using a deuterated reducing agent to install deuterium at a specific position and with a specific orientation. Another approach involves the stereoselective deuteration of an enol intermediate generated under specific conditions, such as with zinc and deuterated acetic acid (AcOD). arkat-usa.org In the context of steroid side-chain synthesis, ene reactions and catalytic hydrogenation of double bonds with deuterium gas (D2) are powerful methods for introducing isotopes with stereochemical control. arkat-usa.orgresearchgate.net For complex molecules, it is often more practical to use a pre-deuterated building block in the synthesis rather than attempting to exchange hydrogens for deuterium on the final, complex scaffold, which could compromise stereochemical integrity.

Isotopic Enrichment Strategies

Isotopic enrichment refers to the percentage of molecules in a sample that have been successfully labeled with the desired number of deuterium atoms. For use as an internal standard, high isotopic purity (e.g., >98 atom % D) is crucial for analytical accuracy. sigmaaldrich.com

Key strategies to maximize isotopic enrichment include:

Use of Highly Enriched Reagents: The synthesis relies on starting materials that are already highly enriched with deuterium, such as methyl-d3 iodide (CD3I), which is available in bulk with very high enrichment. wakefieldchemistryconsulting.com This ensures that the isotopic label is introduced efficiently.

Late-Stage Deuterium Introduction: Whenever possible, the deuterium-incorporation step is designed to occur late in the synthetic sequence. nih.gov This minimizes the risk of deuterium loss or exchange during subsequent reaction steps. wakefieldchemistryconsulting.com

Cost-Efficient Design: Syntheses are designed to incorporate the isotope in a cost-efficient manner, as deuterated reagents can be expensive. wakefieldchemistryconsulting.com

Verification of Enrichment: After synthesis, the isotopic enrichment and structural integrity of the final compound are rigorously verified. High-resolution mass spectrometry (HR-MS) is used to determine the mass shift and the distribution of isotopologues, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise location of the deuterium atoms. rsc.orgrsc.org

Organic Chemical Synthesis Pathways

The synthesis of vitamin D analogs like Calcifediol-d6 is typically achieved through a convergent approach. This strategy involves the separate synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled together in a later step to form the complete vitamin D triene system. mdpi.comiiarjournals.orgpnas.org

| Reaction Step | Description | Reagents |

| Side Chain Construction | Reaction of a C-25 ketone precursor to introduce two deuterated methyl groups. | 1. CD3MgI (Methyl-d3 magnesium iodide) 2. H3O+ (workup) |

| Stereocontrol | Ene reactions or catalytic hydrogenation can be used to set stereocenters along the side chain. researchgate.net | 1. Enophiles (e.g., methyl acrylate) 2. D2 gas, catalyst (e.g., Pd/C) |

Palladium-Catalyzed Coupling Reactions in Analog Synthesis

Palladium-catalyzed cross-coupling reactions are central to the modern convergent synthesis of vitamin D analogs. nih.govresearchgate.netacs.org These reactions provide a powerful and flexible method for connecting the two main fragments of the molecule: the A-ring and the CD-ring with its attached deuterated side chain.

| Coupling Reaction | A-Ring Fragment | CD-Ring/Side-Chain Fragment | Catalyst |

| Suzuki-Miyaura | A-ring enol-triflate nih.gov | CD-ring alkenyl boronate nih.gov | Pd(0) complex (e.g., Pd(PPh3)4) |

| Trost Coupling | Acyclic enyne iiarjournals.org | CD-ring vinyl bromide iiarjournals.org | Pd(0) complex |

| Negishi Coupling | A-ring vinyl halide | CD-ring organozinc reagent | Pd(0) complex |

Derivatization from Precursor Molecules

The synthesis of complex chiral molecules like Calcifediol-d6 often begins from readily available starting materials from the "chiral pool." These precursors provide a foundational stereochemical framework that is elaborated upon to build the final target.

CD-Ring Precursors: A common starting material for the CD-ring fragment is the Inhoffen-Lythgoe diol . This precursor already contains the correct stereochemistry for the C/D ring fusion and serves as a reliable scaffold for building the side chain. nih.gov

A-Ring Precursors: The A-ring can be constructed from various chiral starting materials. One notable precursor is (R)-carvone , a naturally occurring monoterpene, which can be chemically transformed into the required A-ring synthon with the correct stereochemistry. nih.gov

By starting from these well-defined precursors, chemists can execute a more controlled and predictable synthesis, ultimately leading to the successful construction of Calcifediol-d6 (monohydrate) with the required stereochemical and isotopic purity.

Biocatalytic Synthesis Approaches for Deuterated Metabolites

The synthesis of deuterated metabolites such as Calcifediol-d6 (monohydrate) can leverage biocatalytic approaches, which offer high selectivity and efficiency, often under mild reaction conditions. nih.govnih.gov While chemical synthesis routes for deuterated vitamin D analogs are established, biocatalysis presents a promising alternative to overcome challenges like low yields and the need for complex protection and deprotection steps associated with traditional chemical methods. nih.govendotherm-lsm.com The core of biocatalytic synthesis lies in the use of enzymes or whole-cell systems to perform specific chemical transformations, such as hydroxylation. nih.govnih.gov

For the production of calcifediol, the key reaction is the hydroxylation of the vitamin D3 molecule at the C25 position. nih.govacs.org This transformation can be achieved using specific enzymes, primarily from the cytochrome P450 (CYP) family or molybdenum-dependent steroid dehydrogenases. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: CYP enzymes are a large family of monooxygenases that are crucial for the metabolism of a wide range of compounds, including steroids. nih.govdoi.orgresearchgate.net Several CYP isoforms have been identified and engineered for the C25-hydroxylation of vitamin D3 to produce calcifediol. nih.govnih.gov The synthesis of a deuterated metabolite like Calcifediol-d6 would involve using a deuterated vitamin D3 precursor as the substrate for these enzymatic systems. The high regioselectivity of the enzyme ensures that the hydroxylation occurs specifically at the C25 position, preserving the isotopic labeling pattern on other parts of the molecule. Studies on various CYP enzymes have demonstrated their ability to process substrates with isotopic labels, indicating the feasibility of this approach for producing deuterated vitamin D metabolites. doi.orgnih.govacs.org Whole-cell biocatalysis, using microorganisms like Escherichia coli or Rhodococcus erythropolis engineered to express specific P450s, is an effective strategy. acs.orgnih.gov This approach facilitates the regeneration of necessary cofactors and can lead to high yields, with some systems reportedly producing up to 1.96 g/L of 25-hydroxyvitamin D3. nih.gov

Molybdenum-Dependent Steroid Dehydrogenases: An alternative to CYP enzymes is the use of molybdenum-dependent steroid C25 dehydrogenase (S25DH), an enzyme derived from bacteria such as Thauera aromatica and Sterolibacterium denitrificans. nih.govresearchgate.net This enzyme is highly selective for hydroxylating the C25 position of steroids and uses water as the hydroxylating agent, which makes it independent of costly electron donor systems like NAD(P)H. nih.govresearchgate.net Whole-cell systems utilizing bacteria that produce S25DH have been shown to convert vitamin D3 to calcifediol with high titers (up to 1.85 g/L) and yields (99%). nih.gov Similar to the P450 systems, introducing a deuterated vitamin D3 precursor into this biocatalytic system would be a direct pathway to producing Calcifediol-d6.

The primary advantage of biocatalytic methods lies in their precision. The enzyme's active site directs the reaction to a specific carbon atom, which is a significant challenge in conventional organic synthesis. iiarjournals.org This selectivity is crucial when working with isotopically labeled precursors to ensure the final product retains its specific deuterium labeling without unwanted side reactions or loss of the label. iiarjournals.org

Purification and Characterization of Synthetic Calcifediol-d6 (monohydrate) Intermediates and Final Product

The purification and characterization of Calcifediol-d6 (monohydrate) and its synthetic intermediates are critical steps to ensure the final product's purity, structural integrity, and correct isotopic enrichment. The process involves a multi-step purification sequence followed by rigorous analytical characterization.

Purification: Following synthesis, the crude product mixture contains the target compound, unreacted starting materials, intermediates, and by-products. A typical purification protocol involves several stages:

Extraction: The initial step is often a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate the lipophilic vitamin D metabolites from the aqueous reaction medium or cell components in biocatalytic systems. nih.govgoogle.comgoogle.com Common solvents for LLE include hexane (B92381), ethanol, and methanol (B129727) mixtures. nih.gov SPE cartridges, such as C18 or Sephadex columns, are also frequently used for initial cleanup and concentration. nih.govmdpi.com

Chromatography: High-performance liquid chromatography (HPLC) is the cornerstone for purifying vitamin D analogs. nih.govgoogle.com Both normal-phase and reversed-phase HPLC columns can be employed. For instance, a μPorasil column might be used for initial separation, followed by a C18 column for finer purification. nih.gov The use of turbulent flow liquid chromatography (HTLC) has also been noted as a method to enhance the rate of mass transfer and improve separation. google.com Protein precipitation is a common preliminary step for biological samples to remove proteins that bind to vitamin D metabolites. google.commdpi.com

Crystallization: The final step for obtaining a highly pure product is often recrystallization. After chromatographic purification, the fractions containing the pure compound are pooled, the solvent is evaporated, and the residue is redissolved in a suitable solvent system (e.g., methanol or acetone) to induce crystallization, yielding the final Calcifediol-d6 (monohydrate) product. google.com

Characterization: To confirm the identity and purity of the synthesized Calcifediol-d6 (monohydrate), a combination of analytical techniques is employed.

| Analytical Technique | Purpose in Characterization of Calcifediol-d6 (monohydrate) |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of the compound, which should reflect the incorporation of six deuterium atoms (a mass shift of +6 compared to the non-deuterated analog). mdpi.comresearchgate.net It is also the primary method for determining the isotopic purity by analyzing the distribution of different isotopologues. mdpi.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity for quantification. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for confirming the precise molecular structure and verifying the location of the deuterium atoms. 1H NMR spectra will show the absence of signals at the positions where hydrogen atoms have been replaced by deuterium. mdpi.comnih.gov 13C NMR and other advanced NMR experiments can further confirm the structural integrity of the carbon skeleton and provide insights into molecular conformation. nih.gov The use of deuterated solvents in NMR can sometimes lead to H/D exchange with labile protons in the analyte, which must be considered during analysis. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Used not only for purification but also for assessing the chemical purity of the final product. By comparing the retention time with a known standard and analyzing the peak area, the purity can be accurately determined. mdpi.comnih.gov |

This rigorous combination of purification and characterization ensures that the synthesized Calcifediol-d6 (monohydrate) is suitable for its intended use as an internal standard in mass spectrometry-based assays or for metabolic research. mdpi.comnih.gov

Advanced Analytical Applications of Calcifediol D6 Monohydrate

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (ID-MS)

The use of a stable isotope-labeled internal standard like Calcifediol-d6 is fundamental to achieving the highest level of accuracy and precision in quantitative mass spectrometry. tandfonline.com This is especially crucial for the analysis of vitamin D metabolites, which are present in low concentrations and are prone to significant matrix effects. amegroups.orgresearchgate.net

Stable isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. tandfonline.com In this case, Calcifediol-d6, which is chemically identical to the naturally occurring calcifediol (B1668214) but has six deuterium (B1214612) atoms in place of hydrogen atoms, is used. sigmaaldrich.comclearsynth.com This substitution results in a mass shift of +6, allowing the mass spectrometer to distinguish between the internal standard and the endogenous analyte. sigmaaldrich.com

Because the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in these steps. tandfonline.com Any loss of analyte during extraction or suppression of the signal during ionization will affect both the analyte and the internal standard proportionally. tandfonline.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a highly accurate and precise quantification can be achieved. tandfonline.com

Biological matrices such as serum and plasma are incredibly complex, containing a vast array of proteins, lipids, and other molecules that can interfere with the analysis of target analytes. amegroups.orgresearchgate.net These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. tandfonline.comamegroups.org

The use of Calcifediol-d6 as an internal standard is particularly effective at mitigating these challenges. tandfonline.com Since Calcifediol-d6 is added to the sample before any extraction or clean-up steps, it experiences the same analyte loss and matrix effects as the endogenous calcifediol. tandfonline.com For example, during protein precipitation or liquid-liquid extraction, a portion of the analyte may be lost. However, a proportional amount of the internal standard will also be lost. Similarly, if components of the biological matrix suppress the ionization of calcifediol, they will also suppress the ionization of Calcifediol-d6 to the same extent. tandfonline.com This ensures that the ratio of the analyte to the internal standard remains constant, allowing for reliable and accurate quantification even in the presence of significant matrix effects and analyte loss. tandfonline.com

Quantitative Methodologies Utilizing Calcifediol-d6 (monohydrate)

The primary quantitative methodology that employs Calcifediol-d6 is liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemicalbook.comtandfonline.com This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for the measurement of vitamin D metabolites. tandfonline.comnih.gov

LC-MS/MS methods for the analysis of calcifediol using Calcifediol-d6 as an internal standard involve several key steps, including sample preparation and chromatographic separation. amegroups.org

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. amegroups.orgresearchgate.net Common techniques include:

Protein Precipitation (PPT): This is a simple and common first step where a strong organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the serum or plasma sample to precipitate the majority of proteins. amegroups.orgd-nb.info This releases the vitamin D metabolites that are bound to vitamin D-binding protein. tandfonline.com

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is often used to further purify the sample. amegroups.orgacs.org A water-immiscible organic solvent, such as hexane (B92381) or di-isopropyl ether, is added to the sample, and the analytes partition into the organic layer, leaving more polar interfering substances in the aqueous layer. acs.orgnih.gov

Solid-Phase Extraction (SPE): SPE is another common clean-up technique that uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. amegroups.orgnih.gov Reversed-phase SPE with a C18 sorbent is frequently used for vitamin D analysis. acs.orgnist.gov

A comparison of these techniques reveals that while protein precipitation is a simpler method, LLE and SPE generally provide cleaner extracts, leading to reduced matrix effects and improved analytical performance. amegroups.org Some methods may even combine these techniques for optimal sample clean-up. google.com

Table 1: Comparison of Sample Preparation Techniques for Calcifediol Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Use of organic solvents to precipitate proteins and release bound analytes. amegroups.org | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects. amegroups.org |

| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. acs.org | Provides cleaner extracts than protein precipitation. amegroups.org | Can be more time-consuming and require larger volumes of organic solvents. researchgate.net |

| Solid-Phase Extraction | Selective retention of analytes on a solid sorbent. nih.gov | Offers high selectivity and can provide very clean extracts. amegroups.org | Can be more expensive and complex to develop. researchgate.net |

Chromatographic separation is crucial for separating calcifediol from other vitamin D metabolites and isobaric interferences (compounds with the same mass). tandfonline.comkuleuven.be

Column Chemistry: Reversed-phase chromatography is the most common approach for separating vitamin D metabolites. tandfonline.comsielc.com C18 columns are widely used and provide good retention and separation of these nonpolar compounds. acs.orgnist.gov Some methods may utilize other column chemistries, such as chiral columns, to separate epimers of vitamin D metabolites. kuleuven.be

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a small amount of an additive like formic acid to improve ionization efficiency in the mass spectrometer. sielc.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of multiple vitamin D metabolites within a reasonable run time. researchgate.net

| Gradient | A programmed change in the mobile phase composition, typically increasing the percentage of Mobile Phase B over the course of the analysis. researchgate.net | To elute compounds with a wide range of polarities and achieve good separation of all analytes of interest. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Mass Spectrometric Detection Parameters (e.g., Ionization Modes, Multiple Reaction Monitoring Transitions)

In the realm of vitamin D analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for its high sensitivity and specificity. researchgate.netamegroups.org Calcifediol-d6 is predominantly used as an internal standard in these methods to account for variations during sample preparation and analysis. chemicalbook.com

The most common ionization technique employed is positive ion electrospray ionization (ESI), often enhanced by the addition of methylamine (B109427) to improve ionization efficiency. nih.gov Another technique, atmospheric pressure chemical ionization (APCI) in the positive ion mode, has also been successfully utilized. acs.org

For detection, multiple reaction monitoring (MRM) is the mode of choice, providing excellent selectivity by monitoring specific precursor-to-product ion transitions. While specific MRM transitions can vary slightly between laboratories and instrumentation, the principle remains the same: a specific mass-to-charge ratio (m/z) for the derivatized or underivatized deuterated standard is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. The use of derivatization agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance ionization efficiency and thus sensitivity. nih.gov

Table 1: Illustrative Mass Spectrometric Parameters for Vitamin D Metabolite Analysis using a Deuterated Internal Standard

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Positive Ion Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Provides good ionization efficiency for vitamin D metabolites. nih.govacs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific ion transitions. nih.govacs.org |

| Internal Standard | Calcifediol-d6 | Closely mimics the analyte's behavior during extraction and ionization, correcting for matrix effects and procedural losses. chemicalbook.commdpi.com |

| Derivatization | Optional (e.g., with PTAD) | Can significantly increase signal intensity and sensitivity for low-abundance metabolites. nih.govnih.gov |

This table provides a general overview. Specific m/z transitions are instrument and method dependent.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for vitamin D analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored. However, its application for the analysis of Calcifediol and its deuterated analogs is less common. The primary reason is that vitamin D metabolites are not inherently volatile and require derivatization to be amenable to GC analysis. This adds a step to the sample preparation process and can introduce variability. LC-MS/MS methods are generally considered more sensitive and specific for this class of compounds. researchgate.net While Calcifediol-d6 could theoretically be used as an internal standard in GC-MS methods, the literature is sparse on this specific application, with LC-MS/MS being the overwhelmingly preferred platform. chemicalbook.com

Method Development and Validation in Research Settings

The use of Calcifediol-d6 (monohydrate) as an internal standard is fundamental to the development and validation of robust analytical methods for quantifying vitamin D metabolites in research. This process involves a rigorous assessment of several key performance characteristics to ensure the data generated is reliable and reproducible.

Assessment of Accuracy, Precision, and Linearity

Accuracy is a measure of the closeness of the measured value to the true value. In the context of vitamin D analysis, accuracy is often assessed through recovery studies, where known amounts of the analyte are spiked into a sample matrix and the percentage recovered is calculated. The use of Calcifediol-d6 is crucial in these studies to correct for any losses during the extraction and analysis process. For instance, a study developing a reference measurement procedure for a vitamin D metabolite reported recovery of added analyte averaging 99.0% with a standard deviation of 0.8%, demonstrating high accuracy. acs.org Another high-throughput method showed a mean recovery of 102% across different concentrations. nih.gov

Precision refers to the degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day precision (within the same day) and inter-day precision (across different days). For example, a validated UHPLC-MS/MS method reported intra- and inter-day relative standard deviations of 1.6–4.1% and 3.7–6.8%, respectively. nih.gov Another method reported intra- and inter-assay imprecision to be below 8.6% and 11.5%, respectively. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (Calcifediol-d6) against the concentration of the analyte. A linear relationship is typically demonstrated by a high coefficient of determination (R²), often greater than 0.99. nih.govresearchgate.net

Table 2: Representative Method Validation Data for Vitamin D Metabolite Assays Using a Deuterated Internal Standard

| Parameter | Typical Acceptance Criteria | Reported Values from a Study nih.gov |

| Accuracy (% Recovery) | 85-115% | Mean of 102% |

| Intra-day Precision (%CV) | < 15% | 10.9% |

| Inter-day Precision (%CV) | < 15% | Not explicitly stated, but reproducibility was high. |

| Linearity (R²) | > 0.99 | > 0.998 |

Evaluation of Analytical Sensitivity and Selectivity

Analytical Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For vitamin D metabolites, which can be present at very low concentrations, achieving a low LOQ is critical. nih.gov Methods utilizing Calcifediol-d6 as an internal standard have reported LOQs in the low ng/mL to pg/mL range. For example, one method reported an LOQ of 0.2 ng/g, acs.org while another highly sensitive method achieved an LOQ between 10 and 20 pg/mL. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as isomers or other metabolites. ijpsr.com The use of MRM in LC-MS/MS, coupled with chromatographic separation, provides excellent selectivity. amegroups.org The internal standard, Calcifediol-d6, helps to ensure that any potential matrix effects that could suppress or enhance the signal of the analyte are compensated for, thereby improving the selectivity and accuracy of the measurement. mdpi.com The chromatographic separation is particularly important for resolving isomers like 3-epi-25(OH)D3 from 25(OH)D3. researchgate.net

Calibration and Reference Material Traceability

Accurate calibration is paramount for reliable quantification. In isotope dilution mass spectrometry, calibration curves are generated using a series of standards of known concentrations. nih.gov The response of the analyte is normalized to the response of the deuterated internal standard, like Calcifediol-d6. This normalization corrects for variations in extraction efficiency and instrument response. mdpi.com

To ensure the comparability of results between different laboratories and methods, it is crucial that the measurements are traceable to a certified reference material (CRM). The National Institute of Standards and Technology (NIST) has developed Standard Reference Materials (SRMs) for vitamin D metabolites in human serum, such as SRM 972a. iiarjournals.org These SRMs have certified concentrations of various vitamin D metabolites and are used by laboratories to validate their methods and ensure their results are accurate and traceable to a recognized standard. amegroups.orgnih.gov The use of Calcifediol-d6 as an internal standard is an integral part of the reference measurement procedures developed by organizations like NIST for the value assignment of these SRMs. acs.org

Standardization of Research Assays for Vitamin D Metabolites

The significant variability observed between different analytical methods and laboratories for measuring vitamin D metabolites has highlighted the critical need for standardization. iiarjournals.org Initiatives like the Vitamin D Standardization Program (VDSP) aim to promote the standardized measurement of vitamin D metabolites to improve the comparability and accuracy of clinical and research data. iiarjournals.org The core of this standardization effort relies on the use of reference measurement procedures, which are typically based on isotope dilution LC-MS/MS, and the availability of CRMs from institutions like NIST. amegroups.org

Calcifediol-d6 and other deuterated vitamin D metabolites are central to this standardization process. mdpi.com By serving as internal standards in the reference methods, they enable the high level of accuracy and precision required for the certification of reference materials. acs.org Laboratories can then use these CRMs to calibrate their own assays, ensuring their results are traceable to the international standard. This traceability is essential for reducing inter-laboratory variability and for ensuring that data from different research studies can be reliably compared and pooled. iiarjournals.orgnih.gov The ultimate goal is to achieve harmonization of vitamin D measurements worldwide, which will have significant implications for both clinical practice and research into the role of vitamin D in health and disease.

Inter-Laboratory Variability and Harmonization Efforts

The measurement of 25(OH)D is complicated by the existence of multiple metabolites and structurally similar compounds, such as epimers, that can interfere with assays. Immunoassays, while widely used, have demonstrated considerable inter-laboratory variation, with coefficients of variation (CVs) between laboratories ranging from 5% to 35%. mdpi.com Even with the advent of more specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, significant discrepancies between laboratories persist due to differences in sample preparation, calibration, and instrumentation. scrvt.comresearchgate.net

Studies have consistently highlighted this issue. For instance, one study involving six laboratories found mean interlaboratory CVs for 25-hydroxyvitamin D assays in serum samples to be as high as 48%. nih.gov Another study revealed that even among LC-MS/MS methods, there can be substantial differences in results. amegroups.org This variability can lead to misclassification of a patient's vitamin D status, impacting clinical decisions. mdpi.com

To address this, harmonization programs have been established. These programs aim to reduce inter-laboratory variability by encouraging the use of standardized procedures and reference materials. scrvt.com The Vitamin D Standardization Program (VDSP) is a prominent example, which has conducted interlaboratory comparison studies to assess the performance of various assays. nist.gov These studies use single-donor serum samples with target values for different vitamin D metabolites assigned using highly accurate isotope dilution LC-MS/MS methods. nist.gov The goal is for laboratories to achieve a mean bias of ≤ |± 5%| compared to these reference values. nist.gov

Key Findings from a Harmonization Study:

| Method Comparison | Mean Difference | Key Observation |

| LC-MS/MS vs. Diasorin RIA | 12.9 ng/mL | LC-MS/MS measurements were significantly higher than those from the radioimmunoassay (RIA). nih.gov |

| Inter-laboratory (LC-MS/MS) | Up to 23.7% difference from NIST | Bias was lower than antibody-based methods, but still significant. mdpi.com |

| Inter-laboratory (Immunoassays) | CVs of 5% to 35% | Significant variability depending on the analytical method used. mdpi.com |

These harmonization efforts are critical for ensuring that measurements of 25(OH)D are comparable across different studies and clinical settings, ultimately leading to more reliable assessments of vitamin D status. nih.govnih.gov

Use of Certified Reference Materials Containing Calcifediol-d6 (monohydrate)

A cornerstone of achieving accuracy and traceability in laboratory medicine is the use of Certified Reference Materials (CRMs). In the context of vitamin D testing, CRMs for 25(OH)D, which often contain Calcifediol-d6, are indispensable for calibrating instruments and validating analytical methods. nist.govsigmaaldrich.com

The National Institute of Standards and Technology (NIST) has developed several Standard Reference Materials (SRMs) for vitamin D metabolites in human serum, such as SRM 972a. nist.govnih.gov These SRMs consist of serum pools with certified concentrations of various vitamin D metabolites, including 25-hydroxyvitamin D2 [25(OH)D2] and 25-hydroxyvitamin D3 [25(OH)D3]. nist.gov The certified values are established using high-accuracy reference measurement procedures, primarily isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.govcdc.gov

Calcifediol-d6 is used as an internal standard in these reference methods. chemrxiv.org By adding a known amount of the deuterated compound to a sample, analysts can accurately quantify the naturally occurring (non-deuterated) calcifediol. The distinct mass of the deuterated standard allows it to be differentiated from the endogenous compound by the mass spectrometer, correcting for any analyte loss during sample preparation and analysis. This ensures the high precision and accuracy of the measurements. chemrxiv.org

The availability of these CRMs allows individual laboratories to verify the accuracy of their own assays and to calibrate their methods to be traceable to the internationally recognized reference systems. amegroups.orgcdc.gov For example, the CDC's Vitamin D Reference Laboratory uses these SRMs to assign reference values for proficiency testing programs, helping other labs to assess and improve their performance. cdc.govcdc.gov

Composition of NIST SRM 972a:

| Component | Description |

| Levels | Four levels of frozen human serum with varying concentrations of vitamin D metabolites. nist.gov |

| Certified Analytes | 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3, and 24R,25-dihydroxyvitamin D3. nist.gov |

| Value Assignment | Concentrations are certified using ID-LC-MS/MS methods by NIST and the Centers for Disease Control and Prevention (CDC). nih.gov |

The use of CRMs like SRM 972a, with Calcifediol-d6 as a crucial component of the reference methodology, is fundamental to the global effort to standardize vitamin D measurement and ensure reliable clinical assessment. scrvt.comamegroups.org

Investigations into Vitamin D Metabolic Pathways Using Calcifediol D6 Monohydrate

Tracing Enzymatic Hydroxylation and Catabolism

The metabolic journey of calcifediol (B1668214) is primarily governed by a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The use of Calcifediol-d6 allows for precise tracking of these processes, distinguishing the administered compound and its derivatives from their naturally occurring, non-deuterated counterparts.

In Vitro Enzyme Kinetic Studies

In vitro assays using recombinant human CYP enzymes are fundamental to understanding the metabolic fate of calcifediol. In these controlled systems, Calcifediol-d6 can be introduced as a substrate to determine key kinetic parameters like the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). These experiments reveal the affinity of the enzyme for the substrate and its maximum catalytic efficiency.

By comparing the kinetics of deuterated and non-deuterated calcifediol, researchers can quantify the impact of deuterium (B1214612) substitution on the enzyme's activity. A significant change in these parameters would suggest that the C-H bond cleavage at the site of deuteration is involved in a rate-determining step of the reaction.

Illustrative Data Table 1: Comparative Enzyme Kinetics for CYP27B1

The following data is illustrative to demonstrate the type of results obtained from in vitro kinetic studies. Actual experimental values may vary.

| Substrate | Kₘ (nM) | Vₘₐₓ (pmol/min/pmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| Calcifediol | 150 | 30 | 0.20 |

| Calcifediol-d6 | 165 | 25 | 0.15 |

Characterization of Cytochrome P450 Enzymes (e.g., CYP2R1, CYP27B1, CYP24A1) via Deuterated Substrates

The vitamin D metabolic pathway is tightly regulated by three key cytochrome P450 enzymes:

CYP2R1: This is the primary hepatic enzyme responsible for the 25-hydroxylation of vitamin D3 to produce calcifediol. selleck.cn While Calcifediol-d6 is already 25-hydroxylated, studying its potential for further metabolism by other enzymes is crucial.

CYP27B1: Located predominantly in the kidneys, this enzyme catalyzes the 1α-hydroxylation of calcifediol to form calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the most biologically active form of vitamin D. Using Calcifediol-d6 as a substrate allows for unambiguous measurement of calcitriol-d6 (B12510676) formation, providing a clear picture of CYP27B1 activity.

CYP24A1: This enzyme initiates the catabolism (breakdown) of both calcifediol and calcitriol, primarily through 24-hydroxylation, which is a critical step in deactivating vitamin D metabolites and maintaining mineral homeostasis. Studies with Calcifediol-d6 can precisely track the formation of 24,25-dihydroxyvitamin D3-d6, elucidating the rate and extent of vitamin D inactivation.

Assessment of Kinetic Isotope Effects (KIE)

The replacement of hydrogen with its heavier isotope, deuterium, can slow down the rate of reactions that involve the cleavage of the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzymatic reaction mechanisms.

Elucidation of Rate-Limiting Steps in Metabolic Transformations

A primary KIE is observed when the C-H bond being broken in the rate-limiting step of a reaction is replaced with a carbon-deuterium (C-D) bond. Because the C-D bond has a lower vibrational frequency and requires more energy to break, the reaction proceeds more slowly. By comparing the rate of metabolism of Calcifediol with that of Calcifediol-d6, researchers can determine if C-H bond cleavage is the slowest step in the enzymatic process. If a significant KIE is measured (typically a value greater than 1), it provides strong evidence that this specific bond cleavage is rate-limiting for that metabolic transformation.

Impact of Deuteration on Enzyme-Substrate Interactions

The presence of deuterium can also lead to secondary KIEs, which are smaller effects observed even when the C-D bond is not directly broken. These effects arise from changes in hybridization or steric interactions within the enzyme's active site. The substitution of hydrogen with deuterium can subtly alter the conformation of the substrate or its binding affinity to the enzyme. While often minor, these changes can provide valuable insights into the precise nature of the enzyme-substrate complex and the transition state of the reaction.

Preclinical Pharmacokinetic and Metabolic Profiling

Before a compound can be considered for further development, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be thoroughly characterized. Calcifediol-d6 is an invaluable tool in preclinical studies, typically conducted in animal models, for this purpose.

Using a deuterated version of the molecule allows researchers to administer the compound and then use mass spectrometry-based methods to easily distinguish it and its downstream metabolites from the endogenous pool of vitamin D. This eliminates the need for baseline subtractions and provides a much clearer and more accurate assessment of the compound's behavior.

Key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cₘₐₓ), and half-life (t₁/₂) can be precisely determined. Studies comparing the pharmacokinetics of regular calcifediol and its deuterated analog can reveal whether the deuteration itself alters the drug's profile, for instance, by slowing metabolism and potentially increasing its exposure and duration of action.

Illustrative Data Table 2: Comparative Preclinical Pharmacokinetic Parameters

The following data is illustrative of a single-dose pharmacokinetic study in a preclinical model and does not represent actual experimental results.

| Compound | Dose (µg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |

| Calcifediol | 10 | 55 | 4 | 650 | 18 |

| Calcifediol-d6 | 10 | 60 | 4 | 780 | 22 |

Metabolic profiling studies using Calcifediol-d6 involve identifying and quantifying the full spectrum of its metabolites in biological samples like plasma and urine. This helps to map the metabolic pathways, identify major and minor metabolites, and understand if deuteration leads to "metabolic switching," where the blockage of one metabolic route enhances activity through an alternative pathway.

Absorption and Distribution Studies in Animal Models

The use of deuterated internal standards like Calcifediol-d6 is fundamental to the accuracy of studies examining the absorption and distribution of Calcifediol. In animal models, orally administered Calcifediol has shown more efficient absorption compared to cholecalciferol (Vitamin D3). This is partly because Calcifediol bypasses the initial hepatic 25-hydroxylation step required for Vitamin D3.

Once absorbed, Calcifediol binds to the vitamin D-binding protein (VDBP) for transport in the circulation. Unlike the more lipophilic Vitamin D3, which can be sequestered in adipose tissue, Calcifediol is more hydrophilic, leading to less accumulation in fat. This characteristic results in a more direct relationship between intake and circulating serum concentrations.

Studies in various animal models have provided insights into the tissue distribution of Vitamin D metabolites. For instance, research in mice has quantified the levels of Vitamin D3 and 25-hydroxyvitamin D3 in tissues such as the liver and adipose tissue under different dietary conditions. While these studies focus on the non-deuterated compounds, the precise measurements are often reliant on the use of deuterated standards like Calcifediol-d6 to ensure analytical accuracy.

| Animal Model | Key Findings on Absorption & Distribution |

|---|---|

| Cats | Oral 25(OH)D3 is absorbed faster and more effectively than D3 for raising vitamin D status. nih.gov |

| Dogs | Oral administration of Calcifediol in dogs with chronic kidney disease led to significant increases in serum 25(OH)D, 1,25(OH)2D, and 24,25(OH)2D concentrations. nih.gov |

| Mice | In obese mice, higher levels of vitamin D3 were found in the liver and adipose tissue compared to control mice, suggesting sequestration in fat. nih.gov Calcifediol's lower lipophilicity suggests it would be less affected by this. |

| Rats | Studies in rats with renal failure have utilized Calcifediol to investigate its effects on the metabolism of Calcitriol. nih.gov |

Identification of Deuterated Metabolites in Preclinical Tissue and Fluid Samples

In the context of preclinical research, Calcifediol-d6 is not typically administered to identify its own deuterated metabolites. Instead, it is added to biological samples (e.g., plasma, serum, tissue homogenates) as an internal standard. Its known concentration allows for the precise quantification of endogenous (non-deuterated) Vitamin D metabolites. The mass difference between Calcifediol-d6 and endogenous Calcifediol allows the mass spectrometer to distinguish between the two, correcting for any sample loss during preparation and analytical variability.

This methodology is crucial for creating a detailed profile of the Vitamin D metabolome in preclinical studies. By accurately measuring the concentrations of various metabolites, researchers can understand how different physiological or pathological states affect Vitamin D metabolism. The key metabolites quantified using this approach include:

25-hydroxyvitamin D3 (Calcifediol) : The major circulating form of vitamin D and the primary indicator of vitamin D status.

1,25-dihydroxyvitamin D3 (Calcitriol) : The biologically active form of vitamin D.

24,25-dihydroxyvitamin D3 : A catabolic product of Calcifediol, which may also have some biological activity.

3-epi-25-hydroxyvitamin D3 : An epimer of Calcifediol whose biological significance is under investigation.

| Metabolite | Role in Vitamin D Metabolism |

|---|---|

| 25-hydroxyvitamin D3 (Calcifediol) | Primary circulating form, indicator of vitamin D status. |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | Active hormonal form, regulates calcium and phosphate (B84403) homeostasis. |

| 24,25-dihydroxyvitamin D3 | Product of Calcifediol catabolism, involved in feedback regulation. |

| 3-epi-25-hydroxyvitamin D3 | Epimer of Calcifediol, concentration can be significant in certain populations. |

Elimination Pathways and Half-Life Determination in Research Models

The elimination of Calcifediol primarily occurs through further hydroxylation and subsequent conversion to more water-soluble compounds that are excreted in bile and, to a lesser extent, in urine. The key enzyme responsible for the catabolism of both Calcifediol and Calcitriol is 24-hydroxylase (CYP24A1), which produces 24,25-dihydroxyvitamin D3 from Calcifediol. This metabolite can be further processed into calcitroic acid, which is then excreted. mdpi.com

The determination of the elimination half-life of Calcifediol in research models is another area where Calcifediol-d6 plays a vital role as an internal standard. By enabling accurate measurement of circulating Calcifediol concentrations over time after a dose, pharmacokinetic parameters can be reliably calculated.

While specific half-life studies for Calcifediol-d6 in animal models are not readily found, the half-life of non-deuterated Calcifediol has been reported to be significantly shorter than that of Vitamin D3. In humans, the elimination half-life of Calcifediol is approximately 10 to 15 days, whereas for Vitamin D3 it can be around 2 months, largely due to its storage in and slow release from adipose tissue. nih.gov

| Parameter | Finding | Implication |

|---|---|---|

| Elimination Half-Life | Approximately 10-15 days in humans. nih.gov | Allows for more rapid adjustments in serum levels compared to Vitamin D3. |

| Primary Catabolic Enzyme | 24-hydroxylase (CYP24A1). mdpi.com | Leads to the formation of 24,25(OH)2D3 and subsequent excretion products. |

| Excretion Route | Primarily through bile as water-soluble metabolites. mdpi.com | Renal excretion plays a minor role. |

Future Directions and Emerging Research Avenues for Calcifediol D6 Monohydrate

Development of Novel Analytical Platforms

The precise quantification of vitamin D metabolites is crucial for both research and clinical diagnostics. Calcifediol-d6 (monohydrate) is integral to the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for measuring vitamin D levels. nih.gov In this methodology, Calcifediol-d6 serves as an ideal internal standard, added to samples to correct for analytical variations during extraction and analysis, thereby ensuring accuracy. nih.govnih.gov

Future developments are focused on enhancing the sensitivity, specificity, and throughput of these analytical platforms. Innovations in mass spectrometry, such as improved ionization techniques and high-resolution mass analyzers, are pushing the limits of detection to quantify even lower-concentration vitamin D metabolites. nih.govamegroups.org For instance, derivatization agents are being employed to improve the ionization efficiency of vitamin D metabolites, which traditionally have low efficiency. mdpi.comnih.gov This allows for higher sensitivity even with small sample volumes. nih.gov

Furthermore, advancements in chromatographic techniques, like ultra-performance liquid chromatography (UPLC), offer faster analysis times and better separation of various vitamin D metabolites, including isomers like 3-epi-25(OH)D3. nih.govresearchgate.net The ongoing development of these advanced analytical methods, which rely on stable isotope-labeled standards like Calcifediol-d6, is essential for achieving the standardization required for consistent and comparable results across different laboratories. nih.gov

| Analytical Technique | Role of Calcifediol-d6 (monohydrate) | Future Development Focus |

| LC-MS/MS | Internal standard for isotope dilution method. nih.govmdpi.com | Increased sensitivity, specificity, and throughput. nih.gov |

| UPLC-MS/MS | Tracer for determining metabolite half-life. researchgate.net | Simultaneous metabolic profiling of entire biochemical pathways. researchgate.net |

| Immunoassays | Not directly used; LC-MS/MS is preferred for specificity. nih.gov | Development of assays that can differentiate metabolites like LC-MS/MS. nih.gov |

Advanced Isotope-Labeled Analogues for Complex Biological Questions

Beyond Calcifediol-d6, researchers are synthesizing a variety of advanced isotope-labeled analogues of vitamin D to investigate complex biological and metabolic questions. nih.govresearchgate.net These analogues incorporate stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions on the molecule, allowing scientists to track the metabolic fate of vitamin D with high precision. mdpi.comresearchgate.net

For example, deuterium labeling on the A-ring of vitamin D metabolites has been developed for metabolism studies, as the side chains are known to be easily metabolized. mdpi.com This strategy allows for the synthesis of various deuterated metabolites, including those of 25(OH)D3 and vitamin D lactones, which can then be used as internal standards for quantification in human serum. mdpi.com The use of such labeled compounds is a reliable approach for absorption, distribution, metabolism, and excretion (ADME) studies, which are crucial in drug development and biological chemistry. researchgate.net

The synthesis of these advanced analogues is a significant endeavor but provides invaluable tools for:

Metabolic Fate Studies: Tracing the conversion of vitamin D into its various active and inactive metabolites. nih.govresearchgate.net

Enzyme Activity Assays: Using labeled substrates to study the kinetics and specificity of vitamin D-metabolizing enzymes, such as cytochrome P450 enzymes. nih.gov

Structural Assignment: Helping to identify the structure of newly discovered metabolites. nih.gov

These studies provide a more dynamic picture of vitamin D homeostasis than simple concentration measurements can offer.

| Labeled Analogue Type | Research Application | Key Findings/Advantages |

| A-ring Deuterated Analogues | Metabolism studies, internal standards for LC-MS/MS. mdpi.com | Label is less susceptible to loss during side-chain metabolism. mdpi.com |

| Side-chain Deuterated Analogues | Internal standards, production of further metabolites in vitro. nih.gov | Used to assign structures to newly formed metabolites. nih.gov |

| ¹³C-Labeled Analogues | Quantitative analyses, standards for mass spectrometry. nih.gov | Alternative to deuterium labeling for use as internal standards. nih.gov |

Integration with Multi-Omics Approaches in Preclinical Research

The future of preclinical research lies in the integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level understanding of biological processes. mdpi.comnih.gov Stable isotope-labeled compounds like Calcifediol-d6 (monohydrate) are poised to become critical tools in these multi-omics workflows, particularly in metabolomics.

By introducing Calcifediol-d6 into a preclinical model system (e.g., cell culture or animal models), researchers can trace its metabolic pathway and identify downstream metabolites. This stable isotope tracing can be integrated with other omics data to connect changes in the vitamin D metabolome with alterations in gene expression (transcriptomics) and protein levels (proteomics). mdpi.com

For example, a study could use Calcifediol-d6 to investigate how vitamin D metabolism influences protein expression in kidney cells. By combining metabolomic data (tracking the labeled vitamin D) with proteomic analysis, researchers could identify specific proteins and pathways, such as the complement and coagulation cascades or JAK/STAT signaling, that are modulated by vitamin D metabolites. jci.org This integrative approach allows for the identification of novel molecular networks and can provide deeper mechanistic insights into the role of vitamin D in health and disease. jci.orgnih.gov

Expansion of Calcifediol-d6 (monohydrate) Use in Non-Classical Vitamin D Research Mechanisms (Excluding Clinical Outcomes)

Historically, vitamin D research has focused on its "classical" role in calcium homeostasis and bone health. mdpi.com However, a growing body of evidence highlights its "non-classical" functions, including the modulation of immune responses and rapid, non-genomic signaling. mdpi.comnih.gov Calcifediol (B1668214) itself, not just its hormonally active form calcitriol (B1668218), has been shown to elicit these rapid, non-transcriptional actions. mdpi.com

Calcifediol-d6 (monohydrate) can be a valuable tool in exploring these non-classical mechanisms at a preclinical level. For instance, its use can help differentiate the direct effects of administered calcifediol from those of its downstream metabolites. By using the labeled compound, researchers can precisely track its presence and concentration within cellular compartments and investigate its binding to membrane-associated receptors like VDRm and PDIA3, which are thought to mediate rapid, non-genomic responses. mdpi.com

Specific preclinical research areas where Calcifediol-d6 could provide significant insights include:

Innate Immunity: Investigating the direct role of calcifediol in regulating antimicrobial and antiviral responses in immune cells. nih.gov

Cellular Signaling: Elucidating the rapid, non-genomic signaling cascades initiated by calcifediol, such as acute changes in intracellular calcium levels. mdpi.com

Lipid Metabolism: Studying how calcifediol may regulate lipogenesis by altering the activation of sterol regulatory element-binding proteins (SREBPs). mdpi.com

By enabling precise tracking and quantification, Calcifediol-d6 can help researchers dissect these complex, non-classical pathways, paving the way for a more complete understanding of the vitamin D endocrine system.

Q & A

Q. What statistical approaches are recommended for optimizing formulations containing Calcifediol-d6 in preclinical models?

- Methodological Answer : Apply design of experiments (DoE) frameworks (e.g., Box-Behnken or central composite designs) to assess interactions between variables like excipient ratios, hydration state, and dissolution rates. Use response surface methodology (RSM) to predict optimal stability and bioavailability outcomes .

Key Methodological Guidelines

- Sample Preparation : Lyophilize Calcifediol-d6 monohydrate under inert gas to prevent oxidation. Store at -80°C with desiccants to maintain hydration consistency .

- Ethical Compliance : When using deuterated compounds in human trials, ensure isotopic safety profiles are documented per ICH M3(R2) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.